molecular formula C14H20N6O2 B2674264 8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-59-9

8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2674264
CAS No.: 876902-59-9
M. Wt: 304.354
InChI Key: CARIILNFEXMVBK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . The most common use of DMAEMA is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .


Synthesis Analysis

The synthesis of DMAEMA involves the reaction of methacrylic acid with 2-(dimethylamino)ethanol . The product is then purified and stabilized with a monomethyl ether hydroquinone inhibitor .


Molecular Structure Analysis

The molecular formula of DMAEMA is C8H15NO2, and it has a molecular weight of 157.21 . The structure includes a methacrylate group (CH2=C(CH3)COO-) and a dimethylamino group (N(CH3)2) attached to an ethyl group .


Chemical Reactions Analysis

DMAEMA can undergo polymerization reactions to form polymers. The polymerization can be initiated by free radicals, and the process can be influenced by various factors such as the type and concentration of the initiator and the medium composition .


Physical and Chemical Properties Analysis

DMAEMA is a liquid at room temperature. It has a vapor density of 5.4 (vs air), a vapor pressure of less than 1 mmHg at 25 °C, and a refractive index (n20/D) of 1.439. It has a boiling point of 182-192 °C and a density of 0.933 g/mL at 25 °C .

Scientific Research Applications

Receptor Affinity and Potential Therapeutic Uses

Serotoninergic and Dopaminergic Receptor Affinity : A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a purine-2,4-dione nucleus generally had higher affinity values than those with a purine-2,4,8-trione structure. Substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were found to be essential for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Some compounds showed potential as anxiolytic and antidepressant agents based on preliminary in vivo studies (Zagórska et al., 2015).

Potential Antidepressant and Anxiolytic-like Activity : N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their potential as anxiolytic and antidepressant agents. The evaluation of these compounds in preclinical studies suggested that certain derivatives exerted anxiolytic-like activity and behaved like antidepressants in animal models, offering a basis for future research in developing new derivatives with potential therapeutic activity (Zagórska et al., 2009).

Cytotoxic Activity Against Cancer Cell Lines : Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the query compound, were tested for their growth inhibitory properties against various cancer cell lines. These compounds were found to be potent cytotoxins, highlighting the potential for the development of novel anticancer agents (Deady et al., 2003).

Mechanism of Action

While the mechanism of action of DMAEMA in biological systems is not fully understood, it is known that its cationic polymers can interact with negatively charged surfaces, which makes them useful in applications such as flocculation and dispersion .

Safety and Hazards

As with many chemicals, proper handling and storage of DMAEMA are important to ensure safety. It should be stored at a temperature of 2-8°C . The product contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .

Future Directions

Research is ongoing to develop new derivatives of DMAEMA with improved properties and expanded applications. For example, researchers are exploring the use of DMAEMA in the synthesis of nanogels for the inhibition of pathogenic bacteria .

Properties

IUPAC Name

6-[2-(dimethylamino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-9-8-20-10-11(17(4)14(22)18(5)12(10)21)15-13(20)19(9)7-6-16(2)3/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARIILNFEXMVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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